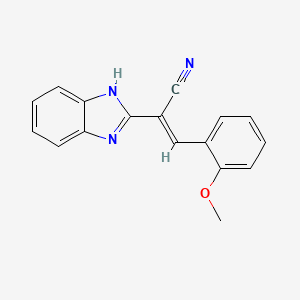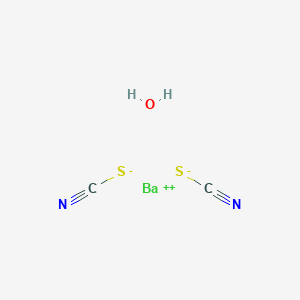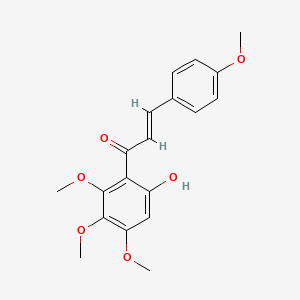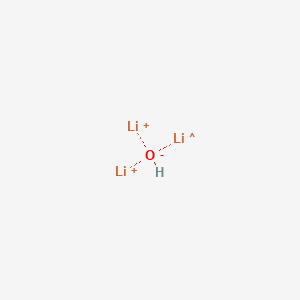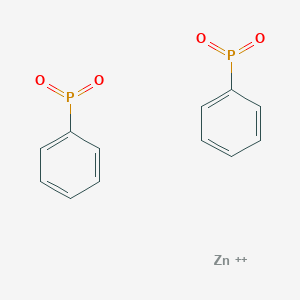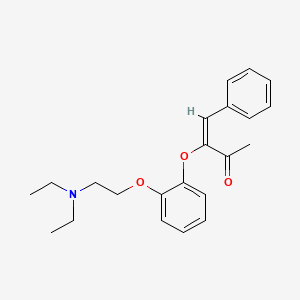
2-(Azepan-1-yl)-2-methylpropan-1-amine
Vue d'ensemble
Description
“2-(Azepan-1-yl)-2-methylpropan-1-amine” is a compound that contains an azepane ring, which is a seven-membered ring with one nitrogen atom . The azepane ring is attached to a 2-methylpropan-1-amine group. This type of compound could potentially have applications in medicinal chemistry, as azepane rings are found in a number of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a seven-membered azepane ring attached to a 2-methylpropan-1-amine group . The exact 3D conformation would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the azepane ring could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Azepanium Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. This development offers a promising approach to utilizing azepane, a byproduct of the polyamide industry, potentially mitigating its disposal issues. These azepanium ionic liquids, synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes and subsequent quaternisation, exhibit a wide range of liquid temperature ranges and electrochemical windows. This makes them suitable for applications in electrolytes, replacing volatile organic compounds (Belhocine et al., 2011).
Enantioselective Amine α-functionalization
The development of methods for the enantioselective functionalization of the α-methylene C–H bonds of amines, including azepanes, is crucial for drug discovery. A palladium-catalyzed, enantioselective α-C–H coupling process has been introduced, facilitating the preparation of α-arylated amines. This process, using chiral phosphoric acids as anionic ligands, offers high enantioselectivities and exclusive regioselectivity, which is significant for synthesizing bioactive compounds and therapeutic agents (Jain et al., 2016).
Tantalum Catalyzed Hydroaminoalkylation
A tantalum-catalyzed hydroaminoalkylation method enables the synthesis of α- and β-substituted N-heterocycles, including azepanes. This atom-economic reaction uses unprotected secondary amines directly alkylated by C-H functionalization adjacent to nitrogen. The process yields α-alkylated products with excellent regio- and diastereoselectivity, opening new routes towards the synthesis of N-heterocycles (Payne et al., 2013).
Lewis Acid-catalyzed Ring-Opening with Amine Nucleophiles
A mild procedure involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including azepanes, has been described. This methodology is significant for the enantioselective synthesis of compounds like the dual serotonin/norepinephrine reuptake inhibitor. The process maintains enantiomeric purity and proceeds at room temperature, showcasing its potential for synthesizing complex amines with high stereochemical fidelity (Lifchits & Charette, 2008).
Biobased Amines for Polymers
The synthesis and application of biobased primary and secondary amines, derived from resources like carbohydrates, terpenes, or oleochemical sources, have been explored. These amines, including azepanes, serve as building blocks for material chemistry, contributing to the development of polyamides, polyureas, and polyepoxides. This research underlines the growing interest in sustainable monomers and polymers for various industrial applications (Froidevaux et al., 2016).
Mécanisme D'action
Target of Action
It is structurally similar to bazedoxifene , a third-generation selective estrogen receptor modulator (SERM) . SERMs are compounds that can have different effects on estrogen receptors in different tissues .
Mode of Action
If we consider its structural similarity to Bazedoxifene, it may interact with estrogen receptors in a similar manner . SERMs like Bazedoxifene can act as estrogen receptor agonists or antagonists depending on the tissue .
Biochemical Pathways
Considering its structural similarity to bazedoxifene, it might influence the estrogen receptor pathways . These pathways play crucial roles in various biological processes, including reproductive function, bone health, cardiovascular health, and cognitive function .
Pharmacokinetics
Considering its structural similarity to bazedoxifene, it might have similar pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
If it acts similarly to bazedoxifene, it might have effects on tissues that are responsive to estrogen, such as bone, cardiovascular system, and brain .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Azepan-1-yl)-2-methylpropan-1-amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Safety and Hazards
Propriétés
IUPAC Name |
2-(azepan-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,9-11)12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFBRMREKVZFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428708 | |
| Record name | 2-(azepan-1-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-2-methylpropan-1-amine | |
CAS RN |
21404-90-0 | |
| Record name | 2-(azepan-1-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




